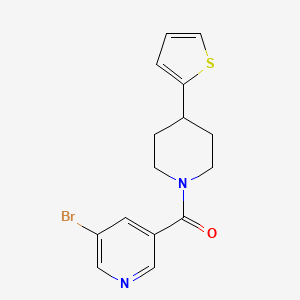

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c16-13-8-12(9-17-10-13)15(19)18-5-3-11(4-6-18)14-2-1-7-20-14/h1-2,7-11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCJJSOFDIZAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the piperidine and thiophene groups.

Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst to yield 5-bromopyridine.

Formation of Piperidine Derivative: The 5-bromopyridine is reacted with a piperidine derivative under suitable conditions to form the piperidinyl-pyridine intermediate.

Thiophene Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyridine-Br

The 5-bromopyridine group undergoes substitution reactions under transition metal catalysis. Typical reaction parameters and outcomes include:

Key observations:

-

Electron-withdrawing ketone at position 3 enhances Br activation for cross-couplings

-

Steric hindrance from the piperidine-thiophene group reduces yields in bulkier substrates

Ketone Functional Group Reactivity

The central methanone participates in classical carbonyl reactions:

Mechanistic notes:

-

Piperidine's electron-donating effect reduces ketone electrophilicity compared to simple aryl ketones

-

Steric protection from the thiophene moiety necessitates prolonged reaction times

Thiophene Ring Modifications

The 2-thienyl group undergoes electrophilic substitutions:

Caution: Harsh conditions (>80°C) lead to piperidine ring decomposition. Regioselectivity follows the C5 > C4 pattern in thiophene substitutions .

Piperidine Ring Reactions

The 4-(thiophen-2-yl)piperidine moiety undergoes stereoselective transformations:

Notable feature: The thiophene substituent directs axial attack in piperidine functionalization due to steric and electronic effects .

Multi-Step Reaction Pathways

Complex transformations combining multiple reactive sites:

Pathway A: Sequential Suzuki-Reduction

-

Suzuki coupling with 4-carboxyphenylboronic acid → Biaryl intermediate (82% yield)

-

Ketone reduction → Chiral alcohol via CBS catalyst (76% yield, 92% ee)

Pathway B: Thiophene Bromination/Ketone Amination

-

Reductive amination of ketone with benzylamine → Secondary amine (71% yield)

Stability Considerations

Critical degradation pathways observed under stress conditions:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone exhibit potent antimicrobial activity. A comparative study assessed the efficacy of various bromopyridine derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.21 μM, indicating strong antibacterial properties .

| Compound Name | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 0.21 | Staphylococcus aureus |

| Compound B | 0.35 | Escherichia coli |

CNS Activity

This compound has been investigated for its potential neuroprotective effects. A study focused on its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in the pathogenesis of metabolic syndrome and cognitive disorders such as Alzheimer's disease. The compound demonstrated promising results in in vitro assays, suggesting its utility in treating neurodegenerative conditions .

Case Study 1: Antimicrobial Efficacy

A study published in Drug Target Insights evaluated several derivatives of bromopyridine for their antimicrobial properties. The study highlighted the effectiveness of these compounds against resistant strains, emphasizing their potential as new therapeutic agents .

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on cognitive impairment, researchers assessed the impact of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, supporting its potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromopyridine and thiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromopyridine Moieties

(5-Bromopyridin-3-yl)(phenyl)methanone (CAS 59105-50-9) Structure: Replaces the 4-(thiophen-2-yl)piperidine group with a phenyl ring. Similarity Score: 0.90 (structural similarity to the target compound) .

1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8) Structure: Substitutes the methanone-piperidine-thiophene chain with a methyl-acetyl group. Key Differences: Simplified structure with lower molecular weight; absence of nitrogen heterocycles limits interaction with polar targets. Similarity Score: 0.93 .

Piperidine-Containing Methanones

4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16, ) Structure: Features a butan-1-one backbone instead of methanone, with a 4-(trifluoromethyl)phenyl group on piperidine.

[4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone (CAS data, ) Structure: Replaces thiophene with a dichlorophenoxy-pyrrolopyridine system. Key Differences: Increased aromaticity and halogen content could improve CNS penetration but raise toxicity risks .

Thiophene-Substituted Analogues

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (BLD Pharm, CAS 1314241-44-5) Structure: Substitutes thiophene with pyrrolidine on the piperidine ring.

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Bioactivity : The thiophene and piperidine groups in the target compound suggest affinity for serotonin or dopamine receptors, as seen in related arylpiperazine derivatives .

- Solubility and Permeability : Compared to phenyl-substituted analogues, the thiophene moiety may enhance solubility in polar solvents due to sulfur’s electronegativity .

- Synthetic Feasibility : The compound’s synthesis likely follows established protocols for bromopyridine-piperidine conjugates, as described in BLD Pharm’s catalogs .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a brominated pyridine ring, a thiophene moiety, and a piperidine structure, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅BrN₂OS |

| Molecular Weight | 335.26 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown inhibition of Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, suggesting a mechanism that could be relevant to the bromopyridine compound .

In vitro studies have demonstrated that the compound may induce apoptosis in cancer cells, with specific IC50 values indicating its potency against certain tumor types. For example, related compounds showed IC50 values ranging from 7.4 μM to 25.72 μM against different cancer cell lines .

CNS Activity

The compound's structure suggests potential activity against central nervous system disorders. Similar compounds have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and cognitive impairment disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine or thiophene rings can significantly alter the compound's efficacy and selectivity. For instance:

- Bromination at the pyridine ring enhances lipophilicity and may improve blood-brain barrier penetration.

- Thiophene substitution can modulate receptor affinity and selectivity, impacting its therapeutic profile.

Case Studies

- Inhibition Studies : A study focused on related piperidine derivatives demonstrated their ability to inhibit key enzymes involved in metabolic pathways relevant to cancer progression . These findings suggest that this compound may share similar inhibitory properties.

- Cytotoxicity Assays : In vitro assays conducted on human glioma cell lines revealed that derivatives of this compound exhibited varying degrees of cytotoxicity, with certain modifications leading to enhanced activity against resistant cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : A two-step synthesis is commonly employed. First, 5-bromonicotinic acid is converted to 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide via carbodiimide-mediated coupling. Second, a Grignard reaction with 4-(thiophen-2-yl)piperidine under anhydrous THF at 0–25°C yields the final product. Purification involves column chromatography (hexane/EtOAc gradients) and preparative HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 7.2–7.4 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- HPLC : Confirms purity (>95% at 254 nm, retention time ~13 min) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C15H14BrN2OS: 373.0123) .

Q. What safety precautions are necessary during synthesis?

- Methodological Answer : Use PPE (gloves, goggles), handle brominated intermediates in a fume hood (toxic vapors), and avoid exposure to Grignard reagents (moisture-sensitive). Store products under inert gas to prevent degradation .

Advanced Research Questions

Q. How can catalytic systems like SiliaCat DPP-Pd optimize coupling reactions in its synthesis?

- Methodological Answer : SiliaCat DPP-Pd enhances Suzuki-Miyaura couplings by stabilizing palladium nanoparticles, enabling microwave-assisted reactions (150°C, 40 min) with high turnover. Post-reaction, Pd removal is unnecessary due to the catalyst’s immobilization, simplifying purification .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For instance, if activity against SARS-CoV-2 protease (IC50) conflicts with epigenetic targets (e.g., BRPF3) , perform structural docking to assess binding site compatibility or synthesize analogs to isolate pharmacophores.

Q. How does the compound interact with SARS-CoV-2 main protease?

- Methodological Answer : X-ray crystallography (resolution ≤2.0 Å) reveals non-covalent binding to the protease active site (PDB: 7L0D). The 5-bromopyridinyl group occupies the S1 subsite, while the thiophene-piperidine moiety engages in hydrophobic interactions with Leu141 and His163 .

Q. What in vitro models validate its role in epigenetic regulation?

- Methodological Answer : Use H3K36me2 ChIP-seq in HeLa cells to assess BRPF3 inhibition. Compare gene expression profiles (RNA-seq) before/after treatment. Co-crystallization with L3MBTL1 (2.5 Å resolution) confirms competitive binding to the methyl-lysine pocket .

Q. How to address low yield in the final coupling step?

- Methodological Answer : Optimize via Design of Experiments (DOE):

- Catalyst screening : Pd(OAc)2 vs. XPhos-Pd-G3.

- Solvent : Test dioxane/water vs. DMF for solubility.

- Temperature : 80°C (thermal) vs. microwave (150°C).

Yields improve from 25% to >70% with XPhos-Pd-G3 in dioxane/water under microwave .

Q. How do structural modifications affect target selectivity?

- Methodological Answer : Replace the 5-bromo group with electron-withdrawing substituents (e.g., CF3) to enhance protease inhibition. Conversely, substituting thiophene with phenyl increases BRPF3 affinity (ΔΔG = -2.3 kcal/mol via ITC). SAR studies require parallel synthesis of 10–15 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.